Cas no 98753-19-6 (Cefpirome sulfate)

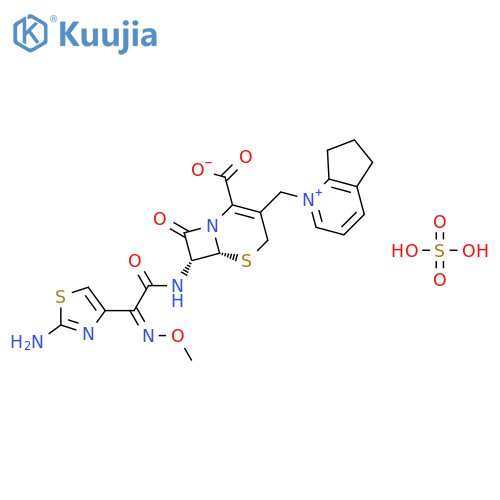

Cefpirome sulfate structure

商品名:Cefpirome sulfate

CAS番号:98753-19-6

MF:C22H24N6O9S3

メガワット:612.655760765076

MDL:MFCD09763708

CID:62002

PubChem ID:253661002

Cefpirome sulfate 化学的及び物理的性質

名前と識別子

-

- Cefpirome sulfate

- 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[b]pyridinium sulfate

- 1-(((6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium hydrogensulfate

- Cefpirome (sulfate)

- CEFPIROME SULFATE, USP

- Cefrom

- BA5ALU2ZT9

- Cefrom (TN)

- PubChem13760

- DSSTox_RID_82007

- DSSTox_CID_26909

- DSSTox_GSID_46909

- Cefpirome sulfate (JP17/USAN)

- Tox21_112798

- HR-810 sulfate

- CHEBI:31378

- Cefpirome sulfate (1:1)

- 5H-1-Pyrindinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-, (6R-(6-alpha,7-beta(Z)))-, sulfate (1:1)

- SCHEMBL194241

- CEFPIROME SULFATE [JAN]

- CEFPIROME SULFATE [USAN]

- A858514

- DTXCID6026909

- 1-(((6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-5H-1-PYRIDINIUM HYDROXIDE 7(2)-(Z)-(O-METHYLOXIME) SULFATE

- CHEMBL2106076

- 84957-29-9

- 98753-19-6

- UNII-BA5ALU2ZT9

- 5H-1-PYRINDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-, SULPHATE (1:1)

- DTXSID8046909

- Cefpirome sulfate [USAN:JAN]

- HR 810 sulfate

- cefpirome sulphate

- CCG-270239

- CAS-98753-19-6

- CEFPIROME SULFATE [MI]

- D01401

- 1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-5H-cyclopenta[b]pyrindinium Inner Salt

- 5H-1-Pyrindinium, 1-((7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-, hydroxide, inner salt, (6R-(6alpha,7beta(Z)))-, sulfate (1:1)

- NCGC00181339-01

- C3007

- HR-810 SULPHATE

- CEFPIROME SULFATE [MART.]

- 1-(((6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-5H-1-PYRINDINIUM HYDROXIDE, INNER SALT, 7(SUP 2)-(Z)-(O-METHYLOXIME), SULPHATE (1:1)

- 1-(((6R,7R)-7-(2-(2-Amino-4-thiazolyl)glyoxylamido)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-6,7-dihydro-5H-1-pyrindinium hydroxide, inner salt, 7(sup 2)-(Z)-(O-methyloxime), sulfate (1:1)

- AS-35315

- Cefpirome sulfate 100 microg/mL in Acetonitrile:Water

- 5H-1-PYRINDINIUM, 1-((7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-2-CARBOXY-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-EN-3-YL)METHYL)-6,7-DIHYDRO-, HYDROXIDE, INNER SALT, (6R-(6.ALPHA.,7.BETA.(Z)))-, SULFATE (1:1)

- (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid

- CEFPIROME SULFATE [WHO-DD]

- HR 810 SULPHATE

- AKOS025310178

- Cefpirome sulfate (JP18/USAN)

-

- MDL: MFCD09763708

- インチ: 1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1

- InChIKey: RKTNPKZEPLCLSF-QHBKFCFHSA-N

- ほほえんだ: S1C([H])([H])C(C([H])([H])[N+]2=C([H])C([H])=C([H])C3C([H])([H])C([H])([H])C([H])([H])C2=3)=C(C(=O)[O-])N2C([C@]([H])([C@@]12[H])N([H])C(/C(/C1=C([H])SC(N([H])[H])=N1)=N\OC([H])([H])[H])=O)=O.S(=O)(=O)(O[H])O[H]

計算された属性

- せいみつぶんしりょう: 612.07700

- どういたいしつりょう: 612.077

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 14

- 重原子数: 40

- 回転可能化学結合数: 6

- 複雑さ: 1040

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 290

じっけんとくせい

- 色と性状: White to Yellow Solid

- ゆうかいてん: 200°C(lit.)

- ようかいど: Soluble in DMSO

- PSA: 290.44000

- LogP: 0.29410

- ひせんこうど: 25D -4.7° (c = 5 in H2O)

- 最大波長(λmax): 265(Buffer)(lit.)

- マーカー: 1940

Cefpirome sulfate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- RTECS番号:UW8970000

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years *The compound is unstable in solutions, freshly prepared is recommended.

Cefpirome sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM256071-5g |

Cefpirome sulfate |

98753-19-6 | 98% | 5g |

$131 | 2022-06-09 | |

| TRC | C243500-1g |

Cefpirome Sulfate |

98753-19-6 | 1g |

$ 1047.00 | 2023-09-08 | ||

| TRC | C243500-2g |

Cefpirome Sulfate |

98753-19-6 | 2g |

$ 1392.00 | 2023-09-08 | ||

| Cooke Chemical | A2579112-100g |

Cefpirome Sulfate |

98753-19-6 | >95.0% | 100g |

RMB 4476.80 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3007-1G |

Cefpirome Sulfate |

98753-19-6 | >95.0%(HPLC)(N) | 1g |

¥390.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3007-5g |

Cefpirome sulfate |

98753-19-6 | 95.0%(LC&N) | 5g |

1990.0CNY | 2021-08-06 | |

| MedChemExpress | HY-B1824-500mg |

Cefpirome sulfate |

98753-19-6 | 99.62% | 500mg |

¥500 | 2024-04-17 | |

| AstaTech | 44019-0.25/g |

CEFPIROME SULFATE |

98753-19-6 | 97% | 0.25g |

$56 | 2023-09-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3007-1g |

Cefpirome sulfate |

98753-19-6 | 95.0%(LC&N) | 1g |

590.0CNY | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XS249-200mg |

Cefpirome sulfate |

98753-19-6 | 98+% | 200mg |

107.0CNY | 2021-08-06 |

Cefpirome sulfate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:98753-19-6)Cefpirome sulfate

注文番号:LE12750

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:07

価格 ($):discuss personally

Cefpirome sulfate 関連文献

-

Lihui Wang,Chuchu Wang,Hao Li Analyst 2018 143 3202

-

Jianfeng Wang,Xiaojing Fan,Yan Liu,Zhenxia Du,Yuechao Feng,Li Jia,Jinghua Zhang Anal. Methods 2017 9 1282

98753-19-6 (Cefpirome sulfate) 関連製品

- 118443-89-3(CEFQUINOME SULFATE)

- 84957-29-9(1-{(6R,7R)-7-(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido-2-carboxylato-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-en-3-ylmethyl}-5H,6H,7H-cyclopentabpyridin-1-ium)

- 84957-30-2(Cefquinome)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:98753-19-6)硫酸头孢匹罗

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:98753-19-6)Cefpirome sulfate

清らかである:99%/99%

はかる:5g/25g

価格 ($):213.0/778.0